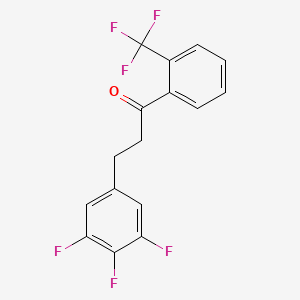

2'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of trifluoromethyl compounds involves various methods . Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . Trifluoromethyl carbonyls can be prepared by the reaction of aldehydes and esters with Ruppert’s reagent .Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .Applications De Recherche Scientifique

Antipathogenic Activity

Research has demonstrated the synthesis and characterization of various thiourea derivatives that exhibit significant antipathogenic activities. These derivatives, which include 2'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone, have shown promising results in combating bacterial cells, particularly strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. This indicates the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis of Pyrimidinones

The compound has been used in the synthesis of a novel series of pyrimidinones. These compounds were derived from the reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea. The synthesis process involved trifluoroacetylation of certain phenone-derived acetals. Such reactions are crucial for developing new chemicals with potential applications in various fields (Bonacorso et al., 2003).

Heterocyclic Compounds Synthesis

Another significant application is in the preparation of 2,2-bis(trifluoromethyl)-1,3-heterocyclic compounds. These compounds are synthesized using reactions involving 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane and bifunctional compounds. The versatility of such heterocyclic compounds is essential in various areas of chemical research and industry (Kitazume & Ishikawa, 1974).

Development of Poly(aryl ether ketone/sulfone)s

In polymer science, the compound has been used in synthesizing bisphenols for poly(aryl ether ketone/sulfone)s (PAEKs/PAESs). These polymers, characterized by their ortho-methyl and pendant trifluoromethyl-substituted phenyl groups, exhibit excellent thermal stability, low dielectric constants, and high transparency. This makes them suitable for various advanced applications in materials science (Shang et al., 2012).

Metallochromic Properties in Phenothiazine Cruciforms

The compound has also found applications in the synthesis of phenothiazine-containing cruciforms. These compounds demonstrate metallochromic properties, showing shifts in emission and absorption when exposed to metal triflates. Such properties are valuable in developing sensory applications for metal cations (Hauck et al., 2007).

Propriétés

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F6O/c17-12-7-9(8-13(18)15(12)19)5-6-14(23)10-3-1-2-4-11(10)16(20,21)22/h1-4,7-8H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICDJSIKHRDPEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645022 |

Source

|

| Record name | 1-[2-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone | |

CAS RN |

898778-30-8 |

Source

|

| Record name | 1-[2-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.